Delicious peptide

Catalog No.
S520696
CAS No.
73984-05-1
M.F
C34H57N9O16
M. Wt
847.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delicious peptide

CAS Number

73984-05-1

Product Name

Delicious peptide

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H57N9O16

Molecular Weight

847.9 g/mol

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

delicious peptide, Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala, lysyl-glycyl-aspartyl-glutamyl-glutamyl-seryl-leucyl-alanine

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

Description

The exact mass of the compound Beefy meaty peptide is 847.3923 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Beefy meaty peptide (BMP), also known as delicious peptide, is an octapeptide (eight amino acid chain) discovered in beef soup []. While its primary function seems to be taste enhancement, ongoing research explores BMP's potential applications beyond flavoring. Here's a breakdown of its current scientific research:

BMP as a Flavor Enhancer

BMP's most studied application lies in its ability to enhance the savory "umami" taste in food products. Research has confirmed BMP's role in contributing a distinct beefy flavor []. Studies have explored how BMP interacts with other taste receptors, like those for sourness and saltiness, to create a synergistic taste experience. Additionally, BMP's taste profile seems to vary depending on the surrounding pH level, influencing the perceived taste from sour to umami to a combination of sweet, sour, and umami []. This understanding helps scientists design food flavor profiles using BMP strategically.

Potential Health Benefits of BMP

While research on this aspect is ongoing, some studies suggest BMP might possess health benefits. Certain beef protein hydrolysates, which contain BMP along with other peptides, have shown promise in lowering blood pressure due to the presence of Angiotensin-Converting Enzyme (ACE) inhibitory peptides []. However, further investigation is needed to isolate and confirm BMP's specific role in such health effects.

Delicious peptide, also known as beefy meaty peptide, is an eight-amino acid long peptide that imparts a savory umami flavor to food. It was first isolated from beef soup by researchers Yamasaki and Maekawa in 1978. This peptide's structure is characterized by a specific arrangement of amino acids, notably including lysine at the N-terminus and acidic residues such as aspartate and glutamate in its sequence. These components are essential for the peptide's flavor-enhancing properties, which resemble those of monosodium glutamate .

The mechanism by which BMP contributes to taste perception remains unclear. While its structure suggests potential umami properties, further research is needed to understand its interaction with taste receptors [].

That contribute to its flavor profile. Notably, it can participate in the Maillard reaction, which occurs between amino acids and reducing sugars during cooking, leading to the formation of complex flavor compounds. Research indicates that the interaction of the peptide with cations can enhance its umami taste, particularly at specific pH levels. For instance, at a pH of 6.5, the peptide exhibits strong umami characteristics .

Delicious peptide has been shown to activate specific taste receptors associated with umami flavor perception. The presence of basic and acidic amino acids facilitates this interaction, leading to sensory responses that signal flavor intensity. Studies suggest that this peptide can remain stable under high-heat conditions, making it suitable for culinary applications without losing its flavor-enhancing properties .

Synthesis of delicious peptide can be achieved through several methods:

  • Chemical Synthesis: This method involves stepwise assembly of amino acids using solid-phase peptide synthesis techniques.
  • Enzymatic Hydrolysis: Proteins are enzymatically broken down into peptides, which can include delicious peptide fragments.
  • Maillard Reaction: This method utilizes the reaction between sugars and amino acids to form flavor-active compounds, including delicious peptide .

Each method presents unique challenges, particularly regarding cost-effectiveness and scalability for mass production.

Delicious peptide has potential applications in various fields:

  • Food Industry: It can be used as a flavor enhancer in soups, sauces, and processed meats, providing a savory taste similar to traditional meat flavors.
  • Nutraceuticals: Due to its biological activity and flavor properties, it may be incorporated into dietary supplements aimed at enhancing taste without added sodium or artificial flavors .
  • Culinary Arts: Chefs may utilize this peptide in gourmet cooking to create umami-rich dishes without relying on synthetic additives.

Research into the interactions of delicious peptide with taste receptors has revealed that it elicits distinct taste sensations based on its amino acid composition and environmental conditions (e.g., pH). Studies indicate that different configurations of acidic and basic residues can modify the perceived taste intensity and quality, leading to variations such as sweet or sour flavors depending on concentration and surrounding conditions .

Several compounds exhibit similarities to delicious peptide in terms of structure and flavor profile:

Compound NameStructure/CharacteristicsUnique Features
Monosodium GlutamateSodium salt of glutamic acidWidely used as a flavor enhancer; strong umami taste
Yeast Extract PeptidesMixture of peptides derived from yeastContains various amino acids contributing to umami
Hydrolyzed Vegetable ProteinPeptides from plant sourcesOften used in vegetarian products for savory flavors
Beef ExtractConcentrated beef flavorsRich in various peptides but not specifically defined

Delicious peptide is unique due to its specific sequence and combination of amino acids that create a distinct umami profile not entirely replicated by other compounds. Its stability under heat and potential for mass production further distinguish it from similar flavor-enhancing substances .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-9.3

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

14

Exact Mass

847.39232676 g/mol

Monoisotopic Mass

847.39232676 g/mol

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HE0DS1PZ2R

Sequence

KGDEESLA

Wikipedia

Beefy_meaty_peptide

Dates

Modify: 2024-04-14
1: Song S, Zhang X, Hayat K, Huang M, Liu P, Karangwa E, Gu F, Jia C, Xia S, Xiao Z, Niu Y. Contribution of beef base to aroma characteristics of beeflike process flavour assessed by descriptive sensory analysis and gas chromatography olfactometry and partial least squares regression. J Chromatogr A. 2010 Dec 3;1217(49):7788-99. doi: 10.1016/j.chroma.2010.10.046. Epub 2010 Oct 20. PubMed PMID: 21055762.

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